2-Hydroxy-5-(Trifluormethylthio)phenylboronsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

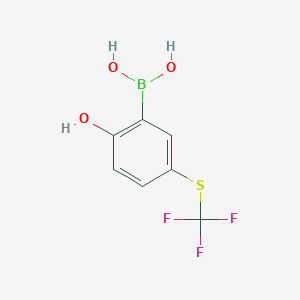

2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid is a boronic acid derivative with the molecular formula C7H6BF3O3S and a molecular weight of 237.99 g/mol.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid has several scientific research applications, including:

Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Industry: The compound is used in the synthesis of advanced materials and as a building block for various chemical products.

Wirkmechanismus

Target of Action

The primary target of 2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagent (the compound) transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction pathway . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared , which suggests it may have favorable pharmacokinetic properties.

Result of Action

The molecular effect of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific organic compounds that are synthesized.

Action Environment

The action, efficacy, and stability of 2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen and temperature.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid typically involves the reaction of 2-hydroxy-5-iodophenylboronic acid with trifluoromethylthiolate under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The boronic acid group can be reduced to form a boronate ester.

Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require the use of nucleophiles, such as amines or thiols, and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the trifluoromethylthio group can result in the formation of various substituted phenylboronic acids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic acid: Lacks the trifluoromethylthio group, making it less lipophilic and less stable.

2-Hydroxyphenylboronic acid: Similar structure but without the trifluoromethylthio group, resulting in different reactivity and applications.

5-Trifluoromethylthio-2-methoxyphenylboronic acid: Contains a methoxy group instead of a hydroxyl group, leading to variations in chemical behavior and applications.

Uniqueness

2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid is unique due to the presence of both the hydroxyl and trifluoromethylthio groups. This combination imparts distinct chemical properties, such as enhanced stability, lipophilicity, and reactivity, making it valuable for various research and industrial applications .

Biologische Aktivität

2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid is a compound of interest due to its unique chemical structure and potential biological applications. This article reviews its synthesis, properties, and biological activities, particularly focusing on its antimicrobial effects and mechanisms of action.

The compound features a boronic acid functional group, which is known for its reactivity with diols, making it significant in various biochemical applications. The trifluoromethylthio substituent enhances its lipophilicity and acidity, potentially influencing its biological interactions.

Synthesis

The synthesis of 2-hydroxy-5-(trifluoromethylthio)phenylboronic acid typically involves electrophilic aromatic substitution reactions. For instance, the trifluoromethylthiolation of phenolic compounds can be achieved using reagents like N-trifluoromethylsulfanyl aniline under acidic conditions, optimizing the yield and selectivity of the desired product .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-hydroxy-5-(trifluoromethylthio)phenylboronic acid. It has shown moderate activity against various pathogens, including:

- Candida albicans

- Aspergillus niger

- Escherichia coli

- Bacillus cereus

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for these microorganisms:

| Microorganism | MIC (µg/mL) | Comparison with AN2690 |

|---|---|---|

| Candida albicans | 100 | Lower |

| Aspergillus niger | 50 | Lower |

| Escherichia coli | 25 | Lower |

| Bacillus cereus | 12.5 | Lower |

The compound exhibited the lowest MIC against Bacillus cereus , suggesting a strong antibacterial effect compared to established antifungal agents like AN2690 (Tavaborole) .

The proposed mechanism involves the inhibition of leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein synthesis within microorganisms. Studies indicate that the compound may form a spiroboronate complex with adenosine monophosphate (AMP), similar to other boron-containing drugs . This interaction potentially disrupts protein synthesis, leading to microbial cell death.

Case Studies

Several in vitro studies have been conducted to assess the efficacy of this compound against pathogenic strains. For example, one study utilized agar diffusion methods to evaluate the inhibition zones produced by various concentrations of 2-hydroxy-5-(trifluoromethylthio)phenylboronic acid against Candida albicans and Aspergillus niger . The results demonstrated significant inhibition at higher concentrations, confirming its potential as an antifungal agent .

Eigenschaften

IUPAC Name |

[2-hydroxy-5-(trifluoromethylsulfanyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O3S/c9-7(10,11)15-4-1-2-6(12)5(3-4)8(13)14/h1-3,12-14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIVBVNQEZZDKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)SC(F)(F)F)O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.